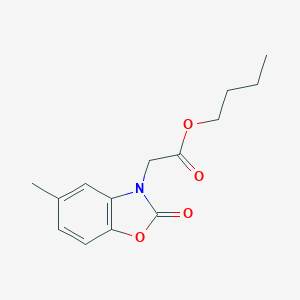![molecular formula C24H16N4O2 B285817 1-(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-1H-indole-2,3-dione](/img/structure/B285817.png)
1-(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-1H-indole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-1H-indole-2,3-dione, also known as IQ-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in cancer research. IQ-1 has been shown to selectively inhibit the Wnt/β-catenin signaling pathway, which plays a crucial role in the development and progression of various types of cancer.
作用機序
1-(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-1H-indole-2,3-dione selectively inhibits the Wnt/β-catenin signaling pathway by binding to the transcription factor TCF/LEF. This prevents the transcriptional activation of downstream target genes involved in cell proliferation and survival. 1-(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-1H-indole-2,3-dione has been shown to be more potent than other inhibitors of this pathway, such as XAV939 and ICG-001.
Biochemical and Physiological Effects:
In vitro studies have shown that 1-(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-1H-indole-2,3-dione inhibits cell proliferation and induces apoptosis in cancer cells. In vivo studies have demonstrated that 1-(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-1H-indole-2,3-dione reduces tumor growth and metastasis in mouse models of colon and breast cancer. 1-(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-1H-indole-2,3-dione has also been shown to enhance the differentiation of human induced pluripotent stem cells into neural progenitor cells.
実験室実験の利点と制限
One advantage of using 1-(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-1H-indole-2,3-dione in lab experiments is its high potency and selectivity for the Wnt/β-catenin pathway. This allows for more precise targeting of this pathway compared to other inhibitors. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for 1-(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-1H-indole-2,3-dione research. One area of interest is its use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is its potential use in other diseases, such as Alzheimer's disease, where the Wnt/β-catenin pathway has been implicated. Additionally, further optimization of the synthesis method and development of more soluble analogs of 1-(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-1H-indole-2,3-dione could improve its usefulness in lab experiments.
合成法
1-(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-1H-indole-2,3-dione can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the preparation of 2,3-dioxoindoline-6-carboxylic acid, which is then converted to 1-(2-aminoethyl)-1H-indole-2,3-dione. The final step involves the reaction of 1-(2-aminoethyl)-1H-indole-2,3-dione with 2-bromo-6-chloroindole to yield 1-(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-1H-indole-2,3-dione. The overall yield of this synthesis method is around 10%.
科学的研究の応用
1-(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-1H-indole-2,3-dione has been primarily used in cancer research due to its ability to inhibit the Wnt/β-catenin signaling pathway. This pathway is known to be involved in the development and progression of various types of cancer, including colon, breast, and liver cancer. Inhibition of this pathway has been shown to reduce tumor growth and metastasis in preclinical studies. 1-(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-1H-indole-2,3-dione has also been investigated for its potential use in stem cell research, as the Wnt/β-catenin pathway plays a crucial role in stem cell self-renewal and differentiation.
特性
分子式 |
C24H16N4O2 |
|---|---|
分子量 |
392.4 g/mol |
IUPAC名 |
1-(2-indolo[3,2-b]quinoxalin-6-ylethyl)indole-2,3-dione |
InChI |
InChI=1S/C24H16N4O2/c29-22-16-8-2-6-12-20(16)28(24(22)30)14-13-27-19-11-5-1-7-15(19)21-23(27)26-18-10-4-3-9-17(18)25-21/h1-12H,13-14H2 |
InChIキー |
RKMMNXUFRXZNPT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CCN5C6=CC=CC=C6C(=O)C5=O |
正規SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CCN5C6=CC=CC=C6C(=O)C5=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[2-(2-Chloro-phenoxy)-ethyl]-5-methyl-3H-benzooxazol-2-one](/img/structure/B285743.png)



![N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea](/img/structure/B285761.png)
![2-chloro-6,7-dimethoxy-3-[3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline](/img/structure/B285812.png)
![6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide](/img/structure/B285818.png)
![N-(4-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285819.png)
![N-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285821.png)
![N-methyl-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285823.png)
![4-chloro-N-{2,6-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide](/img/structure/B285824.png)
![N-[3-(4-Formyl-piperazine-1-sulfonyl)-2,6-dimethyl-phenyl]-4,N-dimethyl-benzenesulfonamide](/img/structure/B285825.png)
